molecular formula C11H13N3O2 B11672940 methyl (2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetate

methyl (2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetate

Cat. No.: B11672940
M. Wt: 219.24 g/mol
InChI Key: KCORFZSMJXQRMZ-UHFFFAOYSA-N
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Description

METHYL 2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE typically involves the reaction of 2-aminobenzimidazole with methyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPIONATE
  • METHYL 2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)BUTYRATE

Uniqueness

METHYL 2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 2-(2-imino-3-methylbenzimidazol-1-yl)acetate

InChI

InChI=1S/C11H13N3O2/c1-13-8-5-3-4-6-9(8)14(11(13)12)7-10(15)16-2/h3-6,12H,7H2,1-2H3

InChI Key

KCORFZSMJXQRMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C1=N)CC(=O)OC

Origin of Product

United States

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